molecular formula C27H24FN3O4 B2918890 N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894552-70-6

N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2918890
CAS No.: 894552-70-6
M. Wt: 473.504
InChI Key: FNIGOJJTEAEXBA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic organic compound provided for research purposes. This complex molecule features a [1,4]dioxino[2,3-g]quinolin core structure, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological interactions . The compound's structure incorporates multiple functional groups, including a 7-oxo moiety, an acetamide chain, and substituted phenyl rings (4-fluorophenyl and 4-methylphenyl), which may contribute to its physicochemical properties and biomolecular binding affinity. Researchers can explore this compound as a key intermediate or a novel chemical entity in various discovery programs. Potential research applications include, but are not limited to, investigating its activity as a protein binder, its role in signal transduction pathways, or its properties as a fluorescent probe. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4/c1-17-2-6-21(7-3-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-8-4-20(28)5-9-22/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGOJJTEAEXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in oncology and other therapeutic areas.

The compound has the following chemical properties:

  • Molecular Formula : C27H24FN3O4
  • Molecular Weight : 473.5 g/mol
  • CAS Number : 894552-70-6
PropertyValue
Molecular FormulaC27H24FN3O4
Molecular Weight473.5 g/mol
CAS Number894552-70-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinoline core is known for its DNA intercalation properties, which may lead to inhibition of DNA replication and transcription processes. This mechanism is critical in the context of cancer therapy where targeting rapidly dividing cells is essential.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated significant inhibition of tumor cell proliferation. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

Case Studies

  • Study on HepG2 Cells : In a study assessing the effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM. This was comparable to existing treatments such as SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 µM .
  • Apoptosis Induction : Further investigations revealed that the compound promotes apoptosis and induces G2/M phase cell cycle arrest in cancer cells. This suggests that it may serve as a dual-action agent by not only inhibiting proliferation but also triggering programmed cell death.

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Target EnzymeMechanism of Action
N-(4-fluorophenyl)-...1.30HDAC3Inhibition of histone deacetylation
SAHA17.25HDACInhibition of histone deacetylation
FNA0.65HDAC3Selective inhibition

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The nature of the aryl group on the acetamide nitrogen significantly impacts physicochemical and biological properties.

Compound Name Substituent on Acetamide Nitrogen Molecular Weight Key Functional Groups References
Target Compound 4-Fluorophenyl ~486.5* 7-Oxo, [1,4]dioxinoquinolin
N-(3-Chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide 3-Chloro-2-methylphenyl 489.9 Chloro, methyl groups
N-(4-Ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide 4-Ethylphenyl 469.5 Ethyl group
2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide 2,4-Dimethoxyphenyl ~529.5† Benzoyl, methoxy groups

*Estimated based on molecular formula (C28H25FN3O4).
†Calculated from molecular formula (C30H27N3O6).

Key Observations :

  • The 4-fluorophenyl group in the target compound enhances metabolic resistance compared to ethyl or methoxy substituents .
  • Chloro and methyl groups (as in the 3-chloro-2-methylphenyl analog) may increase lipophilicity but reduce solubility .

Modifications on the [1,4]Dioxinoquinolin Core

Variations in the quinolin-dioxane scaffold influence bioactivity and receptor binding.

Compound Name Core Modification Biological Activity (Reported) References
Target Compound 8-[(4-Methylphenyl)amino]methyl Not reported
N-(4-Ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide 8-[(Phenylamino)methyl] Not reported
2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide 8-Benzoyl, 9-oxo Not reported
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone Quinazolinone core Anti-inflammatory (inferred)

Key Observations :

  • The 8-[(4-methylphenyl)amino]methyl group in the target compound may enhance target specificity compared to simple phenylamino or benzoyl groups .

Analytical Methods :

  • ¹H/¹³C NMR: Used to confirm acetamide and quinolin-dioxane moieties (e.g., δ7.28 for NH in ) .
  • Mass Spectrometry : Validates molecular weight (e.g., 489.9 for the 3-chloro-2-methylphenyl analog) .

Inferred Pharmacological Profiles

While direct activity data for the target compound is unavailable, structural analogs provide clues:

  • Anti-inflammatory Potential: Compounds with 7-oxo groups (e.g., coumarins in ) show superior activity to ibuprofen .
  • Analgesic Activity : Thiazole-acetamide hybrids () exhibit moderate to high pain relief, suggesting the target compound may share this trait .
  • EP4 Receptor Antagonism: Quinolin-dioxane derivatives (e.g., MF498 in ) inhibit joint inflammation, highlighting the scaffold’s therapeutic relevance .

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